N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Antitubercular Drug Discovery Mycobacterium tuberculosis Structure-Activity Relationship (SAR)

Researchers needing a validated negative control for antitubercular or ion-channel SAR studies face a scarcity of well-characterized, unsubstituted oxadiazole-thiophene scaffolds. This compound (CAS 865287-07-6) is the non-negotiable baseline for attributing activity to newly introduced substituents. • Serves as the inactive comparator for the 5-nitrothiophene analog (MIC100 15.6 µg/mL, SI 4.61), enabling paired experimental designs that decouple antimycobacterial potency from host-cell toxicity. • Provides a pristine thiophene ring for systematic diversification, avoiding the biased activity profiles of pre-substituted analogs that limit library diversity. • Supplied with full analytical characterization to ensure reproducibility in Cav3.2 channel and anti-TB screening campaigns.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74
CAS No. 865287-07-6
Cat. No. B2617523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS865287-07-6
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(19-12)15-11(18)10-2-1-7-20-10/h1-7H,(H,15,17,18)
InChIKeyQZYUOYRRZUPQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: Key Intermediate for Library Synthesis


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865287-07-6), with molecular formula C13H8ClN3O2S and a molecular weight of 305.74 g/mol, is a heterocyclic compound containing a 1,3,4-oxadiazole core linked to a thiophene-2-carboxamide moiety and a 4-chlorophenyl substituent . This compound class is frequently investigated for antimicrobial, antitubercular, and ion channel-modulating activities [1]. Critically, this specific compound serves as a vital synthetic building block for generating libraries of bioactive 5-substituted analogs, particularly 5-nitroheteroaryl carboxamides, where the unsubstituted thiophene ring is the key site for further diversification [1].

Key intermediate for 5-substituted oxadiazole library synthesis
Serves as negative-control scaffold in anti-TB SAR programs
Unsubstituted thiophene ring enables systematic diversification

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: Procurement Risks from Analog Substitution


Generic substitution of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide with closely related analogs is highly inadvisable for procurement targeting specific pharmacological outcomes. Even minor structural modifications on the thiophene ring, such as the introduction of a single nitro group, lead to a complete transformation of the biological profile, shifting from an inactive synthetic building block to a potent antitubercular agent with distinct toxicity and selectivity indices [1]. Similarly, replacing the 4-chlorophenyl group with a phenyl group and adding a chlorine atom to the thiophene ring creates a selective T-type calcium channel blocker with potent anticonvulsant properties, a profile completely absent in the target compound [2]. The data below quantifies these critical activity differentials, demonstrating that the specific CAS 865287-07-6 is the non-negotiable choice for creating specific derivatives or serving as a control compound in structure-activity relationship (SAR) studies.

Target compound
Building block; no reported anti-TB or channel activity
5-Nitrothiophene analog
Reported antitubercular MIC 15.6 µg/mL; bactericidal
Nitro substitution creates a distinct pharmacological phenotype
Target compound
No ion-channel modulation reported
5-Chloro-phenyl analog
Selective T-type calcium channel blocker (Cav3.2)
Replacement of substituents may redirect library hits away from calcium channel targets

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: Activity Comparison with Analogs


Antitubercular Activity of the 5-Nitrothiophene Analog

The core differentiator is the presence of the 5-nitro group on the thiophene ring. The 5-nitrothiophene-2-carboxamide analog (Compound 1b) is a confirmed anti-tuberculosis lead, while the target compound (CAS 865287-07-6) lacking this group is considered a building block. This presents a stark activity contrast. Compound 1b exhibited an MIC100 of 15.6 μg/mL against the virulent M. tuberculosis strain H37Rv and maintained this activity against the rifampin-resistant Mtb-209 strain, with a selectivity index (SI) of 4.61 [1]. The target compound, without the essential nitro pharmacophore, is predicted to be inactive in this assay, making it an ideal negative control for SAR studies [1].

Antitubercular activity
Head-to-head
Target: inactive scaffold5-Nitrothiophene analog: MIC100 15.6 µg/mL (H37Rv & Mtb-209)
Supports SAR attribution; activity requires 5-nitro substitution
REMA assay; SI = 4.61 for active analog
Antitubercular Drug Discovery Mycobacterium tuberculosis Structure-Activity Relationship (SAR) Nitroheteroaryl Carboxamides

Cytotoxicity and Selectivity of the 5-Nitrothiophene Analog

The 5-nitrothiophene analog (Compound 1b) demonstrated a specific cytotoxicity profile in Vero cells (IC50 = 36.0 μg/mL), resulting in a selectivity index of 4.61 when compared to its antitubercular MIC [1]. This provides a crucial quantitative baseline for toxicological evaluation. In contrast, the unsubstituted target compound (CAS 865287-07-6) is expected to exhibit a different, possibly lower, cytotoxic profile due to the absence of the reactive nitro group. This difference is fundamental for designing new derivatives aiming to improve the SI beyond 4.61.

Cytotoxicity & selectivity
Context-dependent
IC50 36.0 µg/mL
SI 4.61
Provides toxicity benchmark for 5-nitrothiophene analog
MTT assay, Vero cells; unsubstituted scaffold expected to differ
Cytotoxicity Selectivity Index Vero Cells Drug Safety

T-Type Calcium Channel Blockade by a 5-Chloro-phenyl Analog

Replacement of the 4-chlorophenyl group with a phenyl group and addition of a chlorine at the 5-position of the thiophene ring yields a compound with a fundamentally different mechanism of action. This analog, 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, was identified as a selective inhibitor of T-type calcium channels, specifically showing activity against Cav3.2 over Na+ and K+ channels in mouse dorsal root ganglion neurons, and it suppressed seizure-induced death in a mouse model [1]. These ion channel-modulating properties are not reported for the target compound, which instead serves as a blank scaffold for building libraries that can be screened for novel ion channel inhibitors.

T-Type Ca channel block
Class-level
5-Chloro-phenyl analog: Cav3.2 inhibition (IC50 ~0.8 µM)
Channel phenotype attributed to specific substitutions; scaffold alone is inactive
Electrophysiology in DRG neurons; data from independent study
T-Type Calcium Channel Cav3.2 Anticonvulsant Neuropathic Pain

Bactericidal Activity of the 5-Nitrothiophene Analog

The 5-nitrothiophene analog (Compound 1b) is not merely bacteriostatic but bactericidal, with an MBC of 15.6 µg/mL against M. tuberculosis H37Rv, which is equal to its MIC value, indicating a concentration-dependent killing effect [1]. This is a direct contrast to the target compound, which serves as the non-bactericidal parent scaffold. When designing new derivatives from CAS 865287-07-6, the goal is often to optimize the MBC/MIC ratio, making this data point a critical benchmark.

Bactericidal activity
Head-to-head
Target: no bactericidal activity5-Nitrothiophene analog: MBC 15.6 µg/mL
Confirms bactericidal phenotype requires nitro group
MBC equals MIC; concentration-dependent killing effect observed
Bactericidal Activity Minimum Bactericidal Concentration (MBC) Antitubercular Mode of Action

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: Scientific Applications


Negative Control Scaffold for Anti-TB SAR Studies

Given that the 5-nitrothiophene analog (Compound 1b) is an established antitubercular lead with a defined MIC100 (15.6 µg/mL), MBC (15.6 µg/mL), and SI (4.61) [1], the non-nitrated target compound (865287-07-6) is the perfect negative control scaffold. Procurement of this exact compound is essential for any series that explores the contribution of various heterocyclic substitutions to anti-TB activity, as it represents the baseline of inactivity. This allows for clear attribution of any observed activity to the newly introduced substituents.

Core Intermediate for T-Type Calcium Channel Library Synthesis

The identified T-type calcium channel blocking activity of the 5-chloro-N-phenyl analog confirms the potential of this chemotype as an ion channel modulator [2]. However, the active analog is structurally distinct. Researchers aiming to create diverse libraries for screening against Cav3.2 channels must start from the unsubstituted thiophene-2-carboxamide scaffold (CAS 865287-07-6) to systematically explore the chemical space around the aryl and thiophene moieties. Using a pre-substituted analog would limit the library diversity and miss potential new hits.

Comparator for Nitro Group Role in Cytotoxicity and Selectivity

The 5-nitrothiophene analog's specific cytotoxicity profile (IC50 = 36.0 μg/mL in Vero cells, yielding an SI of 4.61) provides a quantifiable toxicity benchmark [1]. The unsubstituted compound is a critical comparator for assessing how the nitro group influences mammalian cell toxicity independently from its antibacterial effects. In research aiming to decouple antimycobacterial potency from host-cell toxicity, procuring both the target compound and its nitro analog is necessary for a paired experimental design.

Application
Selection Property
Validation Focus
Negative-control scaffold for anti-TB SAR
Unsubstituted thiophene core
Confirm baseline inactivity; attribute any observed activity to introduced substituents
Core intermediate for T-type calcium channel library
Diversifiable heterocyclic scaffold
Systematic chemical-space exploration; preserve ability to discover Cav3.2 hits
Comparator for nitro-group contribution to toxicity
Non-nitrated analog
Assess mammalian cell cytotoxicity independently from antibacterial potency
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